molecular formula C16H20ClNO B3158073 Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride CAS No. 855383-29-8

Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride

Cat. No.: B3158073
CAS No.: 855383-29-8
M. Wt: 277.79 g/mol
InChI Key: MPWQIMSXIOOWGD-UHFFFAOYSA-N
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Description

Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride is a secondary amine hydrochloride salt characterized by a benzyl group attached to a phenethylamine backbone substituted with a 4-methoxy group. Its molecular structure combines aromatic and aliphatic moieties, making it relevant in medicinal chemistry and materials science. The methoxy group enhances electron-donating properties, while the benzyl group introduces steric bulk, influencing binding interactions and solubility. This compound is often utilized as a synthetic intermediate or reference standard in pharmaceutical analysis .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-(4-methoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-18-16-9-7-14(8-10-16)11-12-17-13-15-5-3-2-4-6-15;/h2-10,17H,11-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWQIMSXIOOWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride typically involves the reaction of benzyl chloride with 2-(4-methoxyphenyl)ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

The compound's unique structure allows it to be used in several key research areas:

Chemistry

  • Precursor for Organic Synthesis : It serves as a precursor for synthesizing various organic compounds, including specialty chemicals and intermediates used in pharmaceuticals .
  • Reactivity Studies : The compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

  • Enzyme Inhibition Studies : Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride is employed in studying enzyme inhibition mechanisms and receptor binding affinities, particularly in relation to serotonin receptors .
  • Neuroscience Research : Its activity at serotonin receptors makes it relevant for research into psychiatric disorders and potential therapeutic applications in mood regulation and hallucinogenic drug studies.

Medicine

  • Therapeutic Development : Investigated for its potential therapeutic effects, particularly in developing drugs targeting serotonin pathways. Its structural similarity to known psychoactive substances positions it as a candidate for further pharmacological exploration .
  • Formoterol Synthesis : It is utilized as a building block in synthesizing chiral amines that are precursors to anti-asthmatic drugs like formoterol, showcasing its significance in pharmaceutical manufacturing processes .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits specific enzymes involved in neurotransmitter metabolism. This inhibition was linked to altered serotonin levels in animal models, suggesting potential applications in treating mood disorders.

Case Study 2: Drug Development

In the synthesis of formoterol, researchers utilized this compound as a chiral auxiliary. The synthesis process yielded high enantioselectivity (>99.5% ee) and efficiency (85% yield), highlighting its utility in producing pharmaceuticals with specific stereochemical properties .

Mechanism of Action

The mechanism of action of Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Structural Differences Functional Implications References
This compound Parent structure: benzyl + 4-methoxyphenethyl Balanced lipophilicity; moderate steric hindrance
N-Ethyl-1-(4-methoxyphenyl)-2-propanamine hydrochloride Ethyl + isopropyl chain instead of benzyl Increased hydrophobicity; altered steric profile
2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride Benzyloxy substitution vs. methoxy; methylamine Enhanced electron density; reduced basicity
2-(1-Cyclohexen-1-yl)ethylamine hydrochloride Cyclohexenyl + methylbenzyl substituents Rigid cyclic structure; higher logP
N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethylamine hydrochloride Fluorobenzyl group substitution Electron-withdrawing effects; improved metabolic stability

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) logP* pKa (amine) Solubility (H2O)
Benzyl[2-(4-methoxyphenyl)ethyl]amine HCl ~275.8 3.2 ~9.5 Low (hydrochloride salt improves)
N-Ethyl-1-(4-methoxyphenyl)-2-propanamine HCl 265.8 3.8 ~9.8 Very low (hydrophobic)
2-(4-(Benzyloxy)phenyl)-N-methylethanamine HCl 291.8 4.1 ~8.9 Insoluble
2-(1-Cyclohexen-1-yl)ethylamine HCl 265.8 4.5 ~9.2 Insoluble
N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethylamine HCl 309.7 3.5 ~9.0 Moderate (fluorine enhances polarity)

*Estimated using fragment-based methods.

Key Findings and Implications

Substituent Effects :

  • Benzyl vs. Fluorobenzyl : Fluorine substitution (e.g., in ) enhances metabolic stability but reduces solubility compared to the parent compound.
  • Methoxy vs. Benzyloxy : Benzyloxy groups (e.g., in ) increase electron density but reduce water solubility.

Steric and Electronic Profiles :

  • Branched alkyl chains (e.g., isopropyl in ) improve ligand-receptor binding in catalysis but compromise solubility.
  • Cyclic substituents (e.g., cyclohexenyl in ) introduce rigidity, favoring interactions with hydrophobic pockets.

Pharmaceutical Relevance : The parent compound’s moderate logP and amine basicity make it a versatile scaffold for CNS-targeting agents, whereas derivatives like and are tailored for niche applications.

Biological Activity

Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride, also known as N-benzyl-2-(4-methoxyphenyl)ethanamine hydrochloride, is a chemical compound with significant biological activity, particularly as a potent agonist for serotonin 5-HT2A receptors. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H19NO·HCl
  • Molecular Weight : 277.79 g/mol
  • CAS Number : 855383-29-8

The compound features a benzyl group attached to a 2-(4-methoxyphenyl)ethylamine structure, which contributes to its unique properties and biological activities.

This compound primarily acts as a potent agonist at the serotonin 5-HT2A receptors. This receptor is crucial in various physiological processes, including mood regulation, cognition, and perception. The activation of these receptors can lead to:

  • Molecular Effects : Induction of hallucinogenic effects and alterations in neurotransmitter release.
  • Cellular Effects : Potential for serotonergic toxicity due to excessive receptor stimulation.

Pharmacokinetics

Similar compounds within the NBOMe class are characterized by rapid absorption and extensive metabolism. The pharmacokinetic profile suggests that this compound may exhibit:

  • High Bioavailability : Rapidly enters systemic circulation.
  • Extensive Metabolism : Undergoes significant biotransformation in the liver.

Enzyme Inhibition and Receptor Binding

This compound has been employed in studies focusing on enzyme inhibition and receptor binding. Its role in these studies includes:

  • Investigating interactions with various enzymes that may lead to therapeutic effects.
  • Serving as a model compound for understanding receptor-ligand interactions.

Therapeutic Applications

Research indicates potential therapeutic applications in several areas:

  • Psychiatric Disorders : Due to its action on serotonin receptors, it may be explored for treating conditions like depression and anxiety.
  • Neuropharmacology : Investigated for its effects on cognitive functions and neuroprotection.

Case Studies and Research Findings

  • Study on Hallucinogenic Effects :
    • A study demonstrated that compounds similar to this compound could induce significant hallucinogenic effects in animal models, correlating with the activation of 5-HT2A receptors .
  • Potential Neuroprotective Effects :
    • Research has indicated that agonists at the 5-HT2A receptor may offer neuroprotective benefits in models of neurodegeneration, suggesting a dual role in both therapeutic and adverse effects .
  • Enzyme Interaction Studies :
    • Investigations into enzyme inhibition revealed that this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism profiles .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Receptor AgonismPotent agonist at serotonin 5-HT2A receptors
Enzyme InhibitionInhibits various enzymes involved in metabolic pathways
Therapeutic PotentialExplored for psychiatric disorders
Neuroprotective EffectsPotential benefits in neurodegeneration models

Q & A

Q. How can the synthesis of Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride be optimized for improved yield and purity?

Reductive amination using sodium cyanoborohydride in acidic conditions (e.g., acetic acid) is a common method. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using recrystallization (ethanol/ethyl acetate). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. What analytical methods are recommended for characterizing this compound in research settings?

High-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) is effective for purity assessment. Structural confirmation should involve 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). UV detection at 254 nm is suitable for quantification .

Q. What safety protocols are essential when handling this compound in the laboratory?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation. Store in airtight, light-resistant containers at 2–8°C. In case of skin contact, rinse immediately with water for 15 minutes .

Q. How should stability studies be designed for this compound in aqueous solutions?

Evaluate stability under varying pH (4–9), temperatures (4°C, 25°C, 40°C), and light exposure. Use HPLC to monitor degradation products over 0–72 hours. Argon purging can mitigate oxidation. Stability-indicating methods should validate absence of interference from degradation peaks .

Q. What considerations are critical for determining dosing regimens in rodent pharmacokinetic studies?

Base doses on body surface area scaling from in vitro IC50_{50} values. Administer via intravenous (IV) or oral (PO) routes and collect blood samples at 0, 1, 2, 4, 8, and 24 hours. Quantify plasma concentrations using LC-MS/MS and calculate pharmacokinetic parameters (e.g., t1/2t_{1/2}, CmaxC_{\text{max}}) .

Advanced Research Questions

Q. How does this compound interact with TRPC channels in neuronal cells?

Perform calcium imaging using Fluo-4 AM in primary neuronal cultures. Pre-treat cells with SKF-96365 (10 µM, TRPC inhibitor) and measure intracellular Ca2+^{2+} flux via fluorescence microscopy. Validate using patch-clamp electrophysiology to record ion currents .

Q. What strategies resolve stereoisomeric impurities during synthesis?

Employ chiral chromatography with a cellulose-3,5-dimethylphenylcarbamate column and a hexane/isopropanol (90:10) mobile phase. Alternatively, derivatize with Marfey’s reagent (FDAA) and analyze via reverse-phase HPLC to separate enantiomers .

Q. How can in vitro metabolic stability be assessed using liver microsomes?

Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 minutes with acetonitrile. Quantify parent compound depletion using LC-MS/MS and calculate intrinsic clearance .

Q. How to address contradictions in reported receptor binding affinities across studies?

Standardize assay conditions (e.g., cell lines, incubation time, radioligand concentrations). Use orthogonal methods like surface plasmon resonance (SPR) to validate binding kinetics. Include reference compounds (e.g., venlafaxine for serotonin-norepinephrine reuptake studies) as controls .

Q. How to identify process-related impurities using advanced chromatographic techniques?

Apply ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) in HILIC mode. Spike synthetic impurities (e.g., des-methyl analogs) and match retention times/fragmentation patterns. Quantify using a validated calibration curve .

Methodological Notes

  • Stereochemical Analysis : For chiral resolution, polar organic solvent mode in supercritical fluid chromatography (SFC) can achieve baseline separation of enantiomers .
  • Receptor Profiling : Radioligand binding assays (e.g., 3^3H-citalopram for serotonin transporters) require saturation and competition binding protocols to determine KdK_d and KiK_i values .
  • Impurity Synthesis : Prepare key impurities (e.g., NN-desmethyl derivatives) via controlled hydrolysis under basic conditions (NaOH, 60°C) and purify via preparative HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.